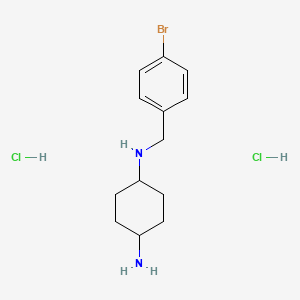
(1R*,4R*)-N1-(4-Bromobenzyl)cyclohexane-1,4-diamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This would typically include the compound’s systematic name, its common name if applicable, and its structural formula.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield of the product.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the structure.Chemical Reactions Analysis
This would involve a study of the reactions that the compound undergoes, including the reaction conditions, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Wissenschaftliche Forschungsanwendungen
Self-Assembly and Structural Analysis
Research has demonstrated the use of semirigid vicinal diamines, similar to the core structure of the specified compound, in the design and synthesis of higher-order tubular constructs. These constructs are based on noncyclic bis-D- and L-tripeptides that self-assemble into helical open-ended tubular superstructures, facilitated by extensive hydrogen bonding. This finding illustrates the potential of such diamines in the development of novel materials with specific molecular architectures (Hanessian et al., 2008).
Catalysis and Polymerization
Tetradentate nitrogen ligands, incorporating structures similar to the diamine , have been explored for their role in iron-mediated atom transfer radical polymerization (ATRP) of methyl methacrylate. These studies highlight the efficiency of such ligands in catalyzing polymerization, thus pointing to their application in materials science for the synthesis of polymers with specific properties (Ibrahim et al., 2004).
Bromination and Oxygenation of Organic Compounds
Further applications involve the catalytic bromination and oxygenation of organic compounds. Complexes containing Schiff base ligands derived from similar diamines have been shown to catalyze these reactions effectively. Such processes are crucial for organic synthesis, indicating the role of these compounds in facilitating specific transformations that could lead to the development of novel organic molecules (Si et al., 2011).
Synthesis and Properties of Polyimides
Diamines with cyclohexane structures have also been utilized in the synthesis of organosoluble polyimides. These polyimides exhibit excellent solubility and thermal stability, making them suitable for applications in advanced materials, particularly in areas requiring materials that can withstand high temperatures while maintaining structural integrity (Yang et al., 2004).
Enantioselective Synthesis
The structure of the specified compound is also relevant to the field of asymmetric synthesis. Research into enantioselective Michael additions of 1,3-dicarbonyl compounds to nitroalkenes, catalyzed by nickel(II)-diamine complexes, underscores the potential of such diamines in stereochemical control. This area of research is vital for the development of pharmaceuticals and agrochemicals with high enantiomeric purity (Evans et al., 2007).
Safety And Hazards
This would involve a discussion of the compound’s toxicity, its potential hazards, and the precautions that should be taken when handling it.
Zukünftige Richtungen
This would involve a discussion of the potential future research directions involving the compound, such as new synthetic methods, new reactions, or new applications.
Eigenschaften
IUPAC Name |
4-N-[(4-bromophenyl)methyl]cyclohexane-1,4-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2.2ClH/c14-11-3-1-10(2-4-11)9-16-13-7-5-12(15)6-8-13;;/h1-4,12-13,16H,5-9,15H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUEHFLAAAUXQLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)NCC2=CC=C(C=C2)Br.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BrCl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R*,4R*)-N1-(4-Bromobenzyl)cyclohexane-1,4-diamine dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

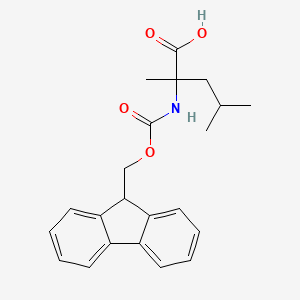
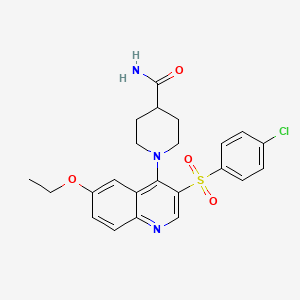
![5-(5-methyl-2-furyl)-3-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2559481.png)
![Tert-butyl 3-[2-[(2-chloroacetyl)amino]ethyl]thiomorpholine-4-carboxylate](/img/structure/B2559484.png)
![(E)-3-(2-methoxyphenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acrylamide](/img/structure/B2559486.png)
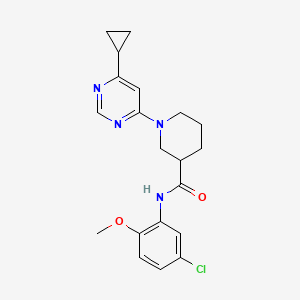
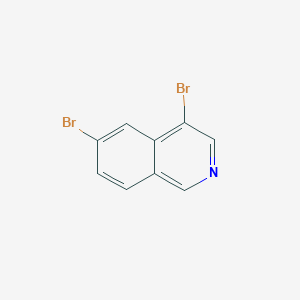
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)pent-4-enamide](/img/structure/B2559491.png)
![(2S)-4-methyl-2-[(11bS)-11b-methyl-1,3-dioxo-5,6,11,11b-tetrahydro-1H-imidazo[1',5':1,2]pyrido[3,4-b]indol-2(3H)-yl]pentanoic acid](/img/structure/B2559492.png)
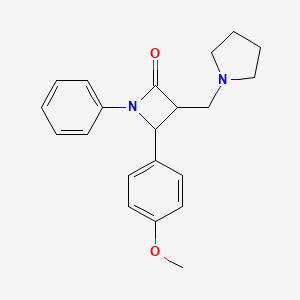
![1-(3,5-dichlorophenyl)-5-methyl-N-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2559494.png)
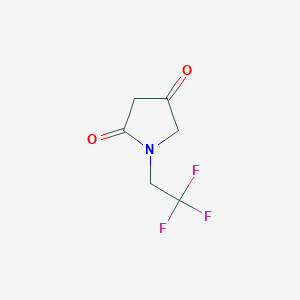
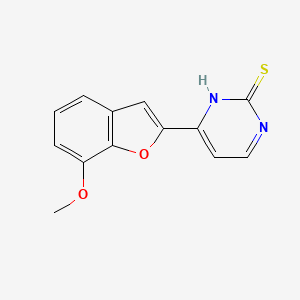
![N-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)pyrazine-2-carboxamide](/img/structure/B2559498.png)